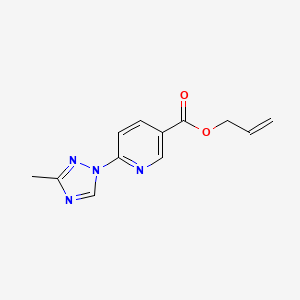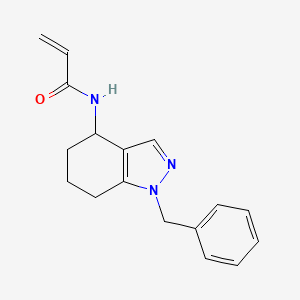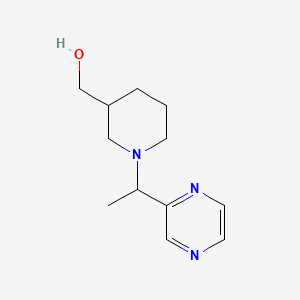![molecular formula C18H20N8O B2718309 N6-(3-(1H-imidazol-1-yl)propyl)-N4-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 1105225-12-4](/img/structure/B2718309.png)
N6-(3-(1H-imidazol-1-yl)propyl)-N4-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains an imidazole ring, a pyrazolo[3,4-d]pyrimidine ring, and a 4-methoxyphenyl group. Imidazole rings are present in many important biological molecules, such as histidine and the nucleotide bases adenine and guanine. Pyrazolo[3,4-d]pyrimidines are a type of fused pyrimidine ring system that is found in various bioactive compounds . The 4-methoxyphenyl group is a common substituent in organic chemistry and medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazole and pyrazolo[3,4-d]pyrimidine rings, along with the 4-methoxyphenyl group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the heterocyclic rings and the 4-methoxyphenyl group. The imidazole ring, for example, is aromatic and can act as a weak base .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the heterocyclic rings and the 4-methoxyphenyl group could affect its solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research into the synthesis of derivatives related to N6-(3-(1H-imidazol-1-yl)propyl)-N4-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has yielded compounds with potential antiulcer, anti-microbial, and various biological activities. For instance, Ikeda et al. (1996) synthesized (1H-Pyrazol-1-yl)- and (1H-imidazol-1-yl)-pyrimidines, evaluating them for cytoprotective antiulcer activity with promising results (Ikeda, Maruyama, Nobuhara, Yamada, & Okabe, 1996).
Chemical Reactions and Transformations
The reactivity of such compounds under various conditions has been explored, revealing insights into their structural transformations and potential for creating new molecular frameworks. For example, Hosseini and Bayat (2019) reported on the efficient synthesis of new carbohydrazide derivatives via a five-component cascade reaction, demonstrating the compound's versatility in organic synthesis (Hosseini & Bayat, 2019).
Potential Applications
Biological Activity : The exploration of biological activities, including antimicrobial and cardiotonic effects, highlights the potential therapeutic applications of these compounds. For instance, novel dicationic imidazo[1,2-a]pyridines have been evaluated as antiprotozoal agents with promising results (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).
Antiviral Activity : Studies on derivatives such as 3'-heterocyclic substituted 3'-deoxythymidines for antiviral activity against human immunodeficiency virus (HIV) indicate the potential for developing new antiviral agents (Wigerinck, Van Aerschot, Janssen, Claes, Balzarini, De Clercq, & Herdewijn, 1990).
Fluorescent Properties : The fluorescent properties of certain imidazo[1,2-a]pyridine and pyrimidine derivatives have been investigated for potential use in biomarker and photochemical sensor applications, demonstrating the compound's versatility in materials science (Velázquez-Olvera, Salgado-Zamora, Velázquez-Ponce, Campos-Aldrete, Reyes-Arellano, & Pérez-González, 2012).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-N-(3-imidazol-1-ylpropyl)-4-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N8O/c1-27-14-5-3-13(4-6-14)22-16-15-11-21-25-17(15)24-18(23-16)20-7-2-9-26-10-8-19-12-26/h3-6,8,10-12H,2,7,9H2,1H3,(H3,20,21,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQQEGPOUSEPHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC3=C2C=NN3)NCCCN4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 3-(4-fluorophenyl)-4-oxo-5-[(4-phenylbenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2718235.png)

![7-(tert-butyl)-1-methyl-3-(4-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2718241.png)
![1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2718243.png)
![5-(Pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2718244.png)
![4-ethoxy-N-[2-[3-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2718246.png)


